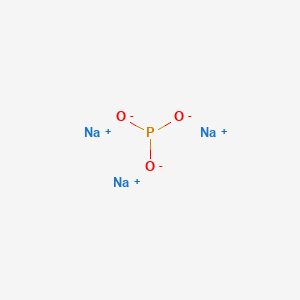

Trisodium phosphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15537-82-3 |

|---|---|

Molecular Formula |

Na3PO3 Na3O3P |

Molecular Weight |

147.941 g/mol |

IUPAC Name |

trisodium;phosphite |

InChI |

InChI=1S/3Na.O3P/c;;;1-4(2)3/q3*+1;-3 |

InChI Key |

NCPXQVVMIXIKTN-UHFFFAOYSA-N |

SMILES |

[O-]P([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

[O-]P([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of Disodium Hydrogen Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) hydrogen phosphite (B83602), often referred to in literature by the less precise name "trisodium phosphite," is an inorganic compound with the chemical formula Na₂HPO₃. It is most commonly available as a pentahydrate, Na₂HPO₃·5H₂O. This technical guide provides a comprehensive overview of the core chemical properties and structural features of disodium hydrogen phosphite, aimed at professionals in research, and drug development. While often confused with sodium phosphates, sodium phosphites possess unique chemical characteristics, including notable reducing properties, that make them distinct. In the context of drug development, phosphites and their organic derivatives, phosphonates, are of increasing interest as phosphate (B84403) mimics and for the synthesis of bioactive molecules.

Chemical Structure and Properties

Disodium hydrogen phosphite is the sodium salt of phosphorous acid (H₃PO₃). A key structural feature of the phosphite anion ([HPO₃]²⁻) is the presence of a direct phosphorus-hydrogen bond, which is responsible for its reducing properties. This distinguishes it from the phosphate anion ([PO₄]³⁻), which does not have a P-H bond. The nomenclature "disodium hydrogen phosphite" can be misleading, as the hydrogen atom is bonded to phosphorus, not oxygen, and is not acidic.

Molecular and Crystal Structure

The phosphite ion ([HPO₃]²⁻) exhibits a tetrahedral geometry. In the solid state, disodium hydrogen phosphite and its pentahydrate form distinct crystal structures.

Diagram: Lewis Structure of the Phosphite Anion ([HPO₃]²⁻)

A Technical Guide to the Synthesis of Sodium Phosphates from Phosphorus-Based Acids

Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the synthesis of sodium salts from phosphorus-based acids. It addresses a common point of confusion between phosphorous acid and phosphoric acid and their respective sodium salts. The primary focus is on the industrially and scientifically significant synthesis of trisodium (B8492382) phosphate (B84403) from phosphoric acid, for which detailed experimental protocols, reaction pathways, and quantitative data are presented. Methodologies for laboratory-scale synthesis, industrial production, and purity analysis are included to provide a comprehensive guide for scientific professionals.

Introduction and Clarification of Terms

A frequent subject of inquiry is the synthesis of sodium salts from phosphorus-containing oxyacids. It is critical to distinguish between two such acids: phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).

-

Phosphorous Acid (H₃PO₃): Despite its formula, phosphorous acid is a diprotic acid . Only two of the hydrogen atoms are acidic and readily dissociate in solution. The third hydrogen is bonded directly to the central phosphorus atom and is not easily removed by a base. Therefore, the neutralization of phosphorous acid with sodium hydroxide (B78521) (NaOH) typically yields disodium (B8443419) phosphite (B83602) (Na₂HPO₃) as the most basic salt under normal conditions. The term "trisodium phosphite" (Na₃PO₃) is not a standard product of this reaction as the third proton is not acidic.

-

Phosphoric Acid (H₃PO₄): In contrast, phosphoric acid is a triprotic acid , meaning all three of its hydrogen atoms are acidic and can be sequentially replaced by a cation like sodium. The complete neutralization of phosphoric acid with a sodium base is a common and important industrial process that yields trisodium phosphate (Na₃PO₄) .[1][2][3]

Given the user's request for the synthesis of a "trisodium" salt and the preponderance of established chemical literature, this guide will focus on the synthesis of trisodium phosphate (Na₃PO₄) from phosphoric acid. This process is highly relevant for applications in cleaning agents, food additives, water treatment, and as a general chemical reagent.[4][5][6]

Chemical Reaction Pathway

The synthesis of trisodium phosphate (TSP) is a classic acid-base neutralization reaction.[4] The overall reaction involves one mole of phosphoric acid reacting with three moles of sodium hydroxide to produce one mole of trisodium phosphate and three moles of water.

Overall Reaction: H₃PO₄ + 3NaOH → Na₃PO₄ + 3H₂O[2][6]

Industrially, to manage costs, the reaction is often performed in two stages. The initial, more vigorous neutralization is carried out with the less expensive sodium carbonate (soda ash), which can neutralize the acid to the stage of disodium hydrogen phosphate. The final neutralization to trisodium phosphate is then completed with the stronger, more expensive sodium hydroxide (caustic soda).[5][6]

Two-Step Industrial Reaction:

The following diagram illustrates this two-step chemical pathway.

References

An In-depth Technical Guide to Trisodium Phosphite (CAS No. 15537-82-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) phosphite (B83602), identified by the CAS number 15537-82-3, is an inorganic sodium salt of phosphorous acid. With the chemical formula Na₃PO₃, it is a compound that is finding its place in various chemical and industrial applications. This technical guide provides a comprehensive overview of trisodium phosphite, with a focus on its chemical properties, synthesis, and potential applications relevant to the fields of research and drug development. Due to the limited publicly available data specifically for this compound, this guide will also incorporate information on the broader class of phosphites to provide a more complete context for its potential utility.

Chemical and Physical Properties

This compound is a white, water-soluble solid. The phosphite anion (PO₃³⁻) is characterized by the presence of phosphorus in the +3 oxidation state, which imparts reducing properties to the compound. This distinguishes it from the more common trisodium phosphate (B84403) (Na₃PO₄), where phosphorus is in the +5 oxidation state.

| Property | Value | Reference |

| CAS Number | 15537-82-3 | |

| Molecular Formula | Na₃PO₃ | |

| Molecular Weight | 147.94 g/mol | |

| Appearance | White solid | |

| Solubility | Soluble in water |

Synthesis of this compound

The primary method for the synthesis of this compound is through the neutralization of phosphorous acid (H₃PO₃) with a stoichiometric amount of sodium hydroxide (B78521) (NaOH).

General Experimental Protocol: Neutralization Reaction

Materials:

-

Phosphorous acid (H₃PO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH indicator or pH meter

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

An aqueous solution of phosphorous acid is prepared by dissolving a known quantity in deionized water.

-

Slowly, a solution of sodium hydroxide is added dropwise to the phosphorous acid solution with constant stirring. The reaction is exothermic and may require cooling.

-

The pH of the reaction mixture is continuously monitored. Sodium hydroxide is added until a neutral or slightly alkaline pH is achieved, indicating the complete neutralization of the acid.

-

The resulting solution of this compound is then concentrated by gentle heating to induce crystallization.

-

The formed crystals are collected by filtration, washed with a small amount of cold deionized water to remove impurities, and then dried under vacuum.

Figure 1: General workflow for the laboratory synthesis of this compound.

Chemical Reactivity and Potential Applications

The chemistry of this compound is largely dictated by the phosphite anion. Its reducing nature makes it a candidate for various chemical transformations.

Reducing Agent in Organic Synthesis

Phosphites, in general, are known to act as reducing agents in a variety of organic reactions. While specific examples for this compound are not extensively documented in readily available literature, the phosphite moiety can, for instance, be involved in the reduction of certain functional groups. This property could be harnessed in multi-step organic syntheses, including those relevant to the preparation of active pharmaceutical ingredients (APIs).

Figure 2: Conceptual diagram of this compound acting as a reducing agent.

Precursor in Materials Science

Inorganic phosphites can serve as precursors in the synthesis of various materials, including metal phosphites and phosphates with interesting catalytic, magnetic, or optical properties. The reactivity of the phosphite anion can be exploited to generate novel materials with potential applications in catalysis and electronics.

Relevance in Drug Development

While direct applications of this compound in drug formulations are not well-documented, the broader class of organophosphorus compounds, including phosphites and their derivatives (phosphonates), plays a significant role in medicinal chemistry.

Phosphonates, which are structurally related to phosphites, are recognized as important pharmacophores. They are often used as stable mimics of phosphates in drug design, leading to compounds with improved metabolic stability. The development of phosphonate-based drugs has been successful in various therapeutic areas, including antiviral and anticancer therapies.

Given its reactivity, this compound could potentially be used as a starting material or reagent in the synthesis of more complex organophosphorus compounds with therapeutic potential. Further research is warranted to explore these possibilities.

Analytical Characterization

The characterization of this compound and the determination of its purity are crucial for its application in research and development. A combination of analytical techniques can be employed for this purpose.

| Analytical Technique | Purpose |

| Titration | To determine the purity and assay of the synthesized this compound. An acid-base titration can be used to quantify the amount of phosphite. |

| Ion Chromatography (IC) | To identify and quantify the phosphite anion and to detect any phosphate impurities. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | For the elemental analysis of sodium and phosphorus content. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic vibrational modes of the phosphite anion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR) | To characterize the phosphorus environment and to distinguish between phosphite and other phosphorus-containing species. |

General Experimental Protocol: Purity Analysis by Titration

Principle:

This method involves the titration of a known amount of this compound with a standardized acid solution to determine its purity.

Procedure:

-

A precisely weighed sample of this compound is dissolved in deionized water.

-

A calibrated pH meter is used to monitor the pH of the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid, HCl).

-

The volume of the acid required to reach the equivalence point is recorded.

-

The purity of the this compound can be calculated based on the stoichiometry of the neutralization reaction.

An In-depth Technical Guide on the Physical Properties of Trisodium Phosphite Powder

A Note on Nomenclature: Scientific literature and commercial sources exhibit significant ambiguity regarding the term "trisodium phosphite (B83602)." The compound frequently cited with CAS number 13708-85-5 is often labeled "trisodium phosphite," however, its chemical formula is consistently presented as Na₂HPO₃ (or its pentahydrate, Na₂HPO₃·5H₂O), which corresponds to disodium (B8443419) hydrogen phosphite . Phosphorous acid (H₃PO₃) is a dibasic acid, meaning it readily donates two, not three, protons. Consequently, a true "this compound" (Na₃PO₃) is not a commonly available or stable chemical compound. This guide will focus on the physical properties of the compound commonly, though incorrectly, referred to as trisodium (B8492382) phosphite, which is accurately identified as disodium hydrogen phosphite.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical properties of what is commonly labeled this compound powder, alongside detailed experimental protocols for their determination.

Physical and Chemical Properties

The physical properties of disodium hydrogen phosphite are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| Chemical Name | Disodium hydrogen phosphite |

| Synonyms | Sodium phosphite, Disodium phosphonate, Phosphonic acid, disodium salt |

| CAS Number | 13708-85-5 |

| Molecular Formula | Na₂HPO₃ |

| Molar Mass | 125.96 g/mol (anhydrous) |

| Appearance | White crystalline powder, can be colorless monoclinic or orthorhombic crystals.[] |

| Melting Point | 53 °C (decomposes)[2][3] |

| Boiling Point | Decomposes at 200-250 °C[2] |

| Density | 2.05 g/cm³ at 20 °C[2] |

| Solubility in Water | Highly soluble. 429 g/100 g H₂O at 20 °C (for the anhydrous form).[2] |

| Solubility in other solvents | Insoluble in alcohol.[2] |

| pH | 9-10 for a solution in water.[2][3] |

| Stability | Stable under normal conditions. Hygroscopic, absorbs moisture from the air. Decomposes upon heating to generate sodium phosphate (B84403) and phosphine.[3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of a powdered inorganic salt like disodium hydrogen phosphite are provided below.

The capillary method is a standard technique for determining the melting point of a solid crystalline powder.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the powder sample is completely dry. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.

-

Measurement in a Thiele Tube:

-

Attach the capillary tube to a thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.

-

Immerse the thermometer and the attached capillary tube in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate. The convection currents in the oil will ensure uniform heating.

-

Heat rapidly at first to get close to the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

-

-

Measurement with an Automated Apparatus:

-

Place the loaded capillary tube into the heating block of the instrument.

-

Set the starting temperature, ending temperature, and the heating ramp rate (a slower ramp rate of 1-2 °C/min near the melting point provides more accurate results).

-

The instrument will automatically detect and record the melting range.

-

Diagram of Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination using the Capillary Method.

The gravimetric method is a straightforward way to determine the solubility of a solid in a solvent by measuring the mass of the dissolved solid in a saturated solution.

Apparatus:

-

Conical flask with a stopper

-

Analytical balance

-

Thermostatic water bath or shaker

-

Filtration apparatus (e.g., filter paper and funnel, or a syringe filter)

-

Evaporating dish (pre-weighed)

-

Oven

-

Pipette

-

Spatula

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound powder to a known volume of deionized water in a conical flask.

-

Seal the flask and place it in a thermostatic water bath or shaker set to a constant temperature (e.g., 20 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the flask confirms saturation.

-

-

Sample Collection and Weighing:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant liquid using a pipette, ensuring no solid particles are transferred. Filtration may be necessary.

-

Transfer the solution to a pre-weighed evaporating dish and weigh the dish with the solution to determine the mass of the solution.

-

-

Evaporation and Drying:

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 105-110 °C).

-

Heat until all the water has evaporated and a constant mass of the dry solid is achieved. This is confirmed by repeated cycles of heating, cooling in a desiccator, and weighing until the mass no longer changes.

-

-

Calculation:

-

Mass of the evaporating dish = M₁

-

Mass of the dish + saturated solution = M₂

-

Mass of the dish + dry salt = M₃

-

Mass of the dissolved salt (solute) = M₃ - M₁

-

Mass of the water (solvent) = M₂ - M₃

-

Solubility (in g/100 g of water) = [(M₃ - M₁) / (M₂ - M₃)] x 100

-

Diagram of Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Determination of Solubility.

Powder X-ray diffraction is a powerful technique for identifying the crystalline phases present in a powdered material and determining its crystal structure.

Apparatus:

-

Powder X-ray diffractometer with a radiation source (e.g., Cu Kα)

-

Sample holder

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Grind the this compound powder to a fine, uniform particle size using a mortar and pestle. This ensures that the crystallites are randomly oriented.

-

Carefully pack the powder into the sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.

-

-

Data Collection:

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., voltage and current), the scanning range of the diffraction angle (2θ), the step size, and the scan speed. A typical scan might range from 5° to 80° in 2θ.

-

Initiate the scan. The instrument will rotate the sample and the detector to measure the intensity of the diffracted X-rays at different angles.

-

-

Data Analysis:

-

The output is a diffractogram, which is a plot of diffraction intensity versus 2θ.

-

The positions (2θ values) and intensities of the diffraction peaks are characteristic of the crystal structure.

-

The d-spacings (interplanar distances) can be calculated from the peak positions using Bragg's Law: nλ = 2d sin(θ).

-

The resulting diffraction pattern can be compared to databases (e.g., the ICDD's Powder Diffraction File) to identify the crystalline phase.

-

For detailed structural analysis, the diffraction pattern can be analyzed using Rietveld refinement to determine lattice parameters and atomic positions.

-

Diagram of Logical Relationship in PXRD Analysis

Caption: Logical Flow of Powder X-ray Diffraction Analysis.

References

A Technical Guide to Sodium Phosphite: Properties, Synthesis, and Relevance in Drug Development

An in-depth exploration of the chemical characteristics of sodium phosphite (B83602) and the broader significance of the phosphonate (B1237965) group in medicinal chemistry for researchers, scientists, and drug development professionals.

Introduction

The term "trisodium phosphite" is often a source of confusion and is not the standard nomenclature for a common chemical compound. It is frequently mistaken for the widely used industrial chemical, trisodium (B8492382) phosphate (B84403) (Na₃PO₄). The chemically accurate term for the sodium salt of phosphorous acid is sodium phosphite , also known as disodium (B8443419) phosphite, which has the molecular formula Na₂HPO₃ . This guide will provide a comprehensive overview of sodium phosphite, its physicochemical properties, synthesis, and applications, with a particular focus on the relevance of the phosphonate functional group in the field of drug discovery and development.

Physicochemical Properties of Sodium Phosphite

Sodium phosphite is a white, crystalline solid that is highly soluble in water.[1][2] It exists in both an anhydrous (Na₂HPO₃) and a hydrated form, most commonly as the pentahydrate (Na₂HPO₃·5H₂O).[1] Unlike trisodium phosphate, which is a salt of phosphoric acid, sodium phosphite is a salt of phosphorous acid and is characterized by the presence of a P-H bond, which imparts reducing properties to the molecule.[1]

The key physicochemical properties of sodium phosphite are summarized in the table below for easy reference and comparison.

| Property | Anhydrous Sodium Phosphite | Sodium Phosphite Pentahydrate |

| Molecular Formula | Na₂HPO₃[2] | Na₂HPO₃·5H₂O[1] |

| Molecular Weight | 125.96 g/mol [2] | 216.04 g/mol |

| Appearance | White crystalline solid[2] | White crystalline powder[1] |

| Solubility in Water | Highly soluble[2] | 100g/100mL at room temperature[1] |

| pH of Solution | Alkaline (pH 9-10 for a 1% solution)[1] | Alkaline |

| Decomposition | Decomposes upon heating to generate sodium phosphate and phosphine[1] | Decomposes upon heating |

Synthesis of Sodium Phosphite

The industrial production of sodium phosphite is primarily achieved through two main methods: neutralization and metathesis.

Experimental Protocol: Neutralization Method

The neutralization method involves the reaction of phosphorous acid (H₃PO₃) with a sodium base, typically sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).

Materials:

-

Phosphorous acid (H₃PO₃)

-

Sodium hydroxide (NaOH) solution (e.g., 50% w/w)

-

Deionized water

-

pH meter or indicator strips

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

In a well-ventilated fume hood, dissolve a known quantity of phosphorous acid in deionized water in a beaker with constant stirring.

-

Slowly add the sodium hydroxide solution to the phosphorous acid solution. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Monitor the pH of the solution continuously. Continue adding sodium hydroxide until the pH of the solution reaches a neutral or slightly alkaline range (pH 7-8).

-

Transfer the resulting solution to a crystallization dish.

-

Allow the solvent to evaporate slowly at room temperature or under reduced pressure to induce crystallization.

-

Collect the sodium phosphite crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any impurities.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain the final product.

Synthesis of Sodium Phosphite via Neutralization.

Applications of Sodium Phosphite

Sodium phosphite has several industrial applications, primarily leveraging its properties as a reducing agent and a source of the phosphite anion.

-

Reducing Agent: It is used as a reducing agent in various chemical processes.[1]

-

Water Treatment: It can act as a corrosion inhibitor and scale inhibitor in water treatment systems.

-

Agriculture: Phosphites, including sodium phosphite, are used in agriculture as fungicides and as a source of phosphorus nutrition for plants.

Relevance in Drug Development: The Rise of Phosphonate Drugs

While sodium phosphite itself is not a common pharmaceutical ingredient, the phosphonate functional group [P(O)(OH)₂] is of immense importance in medicinal chemistry. Phosphonates are structural analogues of phosphates where a metabolically stable P-C bond replaces the labile P-O bond. This stability makes phosphonates ideal mimics of natural phosphates in biological systems.

A prominent class of phosphonate-containing drugs is the bisphosphonates . These drugs have a P-C-P backbone and are widely used in the treatment of bone disorders such as osteoporosis and Paget's disease.[3]

Mechanism of Action of Nitrogenous Bisphosphonates

Nitrogen-containing bisphosphonates, a major subclass of these drugs, exert their therapeutic effect by inhibiting osteoclast-mediated bone resorption.[3][4] They achieve this by targeting a key enzyme in the mevalonate (B85504) pathway, farnesyl pyrophosphate synthase (FPPS) .[4]

The inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. The proper functioning and subcellular localization of these proteins are vital for maintaining the cytoskeletal integrity and resorptive function of osteoclasts. By disrupting these processes, nitrogenous bisphosphonates induce osteoclast apoptosis, leading to a decrease in bone resorption.[3][4]

Mechanism of Action of Nitrogenous Bisphosphonates.

Synthesis of Phosphonate Prodrugs

A significant challenge in the development of phosphonate drugs is their poor oral bioavailability due to their high polarity and negative charge at physiological pH. To overcome this, various prodrug strategies have been developed to mask the phosphonate group, rendering the molecule more lipophilic and able to cross cell membranes.

A common approach is the synthesis of pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) ester prodrugs.[5][6][7] These prodrugs are designed to be cleaved by intracellular esterases, releasing the active phosphonate drug within the target cell.

Experimental Protocol: General Synthesis of a Bis(POM) Phosphonate Prodrug

This protocol outlines a general procedure for the conversion of a phosphonic acid to its bis(POM) ester prodrug.

Materials:

-

Phosphonic acid derivative

-

Chloromethyl pivalate (B1233124) (POM-Cl)

-

A non-nucleophilic base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Under an inert atmosphere, dissolve the phosphonic acid derivative in the anhydrous aprotic solvent.

-

Add the non-nucleophilic base to the solution. The amount of base will depend on the specific phosphonic acid and reaction conditions.

-

Slowly add chloromethyl pivalate to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., thin-layer chromatography or LC-MS).

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired bis(POM) phosphonate prodrug.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. Cas 22620-95-7,SODIUM PHOSPHITE | lookchem [lookchem.com]

- 3. Bisphosphonate - Wikipedia [en.wikipedia.org]

- 4. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

Technical Guidance: Determining the Oxidation State of Phosphorus in Trisodium Phosphite

Version: 1.0

Affiliation: Google Research

Abstract

This document provides a detailed analysis of the oxidation state of phosphorus within the inorganic compound trisodium (B8492382) phosphite (B83602). The determination is based on fundamental principles of chemical charge neutrality and established oxidation state assignment rules. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the redox properties of phosphorus-containing compounds. All quantitative data and logical workflows are presented in a clear, structured format.

Introduction

The oxidation state of an atom in a chemical compound is a critical parameter that influences its reactivity, stability, and potential role in various chemical and biological processes. For phosphorus, which can exist in multiple oxidation states ranging from -3 to +5, this value is particularly important.[1] Trisodium phosphite (Na₃PO₃) is an inorganic salt containing the phosphite anion. Understanding the oxidation state of phosphorus in this compound is fundamental to its application in fields such as chemical synthesis and water treatment.[2]

This guide outlines the systematic procedure for determining the oxidation state of phosphorus in this compound, adhering to universally accepted chemical principles.

Methodology: Principle of Charge Neutrality

The determination of an element's oxidation state within a neutral compound relies on the principle of charge neutrality. This principle states that the sum of the oxidation states of all constituent atoms in a neutral molecule must equal zero.

The procedure involves the following steps:

-

Identify the chemical formula of the compound.

-

Assign known oxidation states to the other elements in the compound based on established rules.

-

Construct an algebraic equation to solve for the unknown oxidation state of the element of interest.

Determination of Phosphorus Oxidation State

Chemical Formula and Constituent Elements

The compound is this compound.

-

"Trisodium" indicates the presence of three sodium (Na) cations.

-

"Phosphite" refers to the polyatomic anion with the formula PO₃³⁻.

Combining these components gives the chemical formula for this compound: Na₃PO₃ .

Assignment of Known Oxidation States

Established rules for assigning oxidation states are applied to sodium and oxygen:

-

Sodium (Na): As an alkali metal (Group 1), sodium consistently exhibits an oxidation state of +1 in its compounds.[3]

-

Oxygen (O): Oxygen typically has an oxidation state of -2 in the vast majority of its compounds, including phosphites.[3]

Calculation

Let 'x' represent the unknown oxidation state of phosphorus (P). Based on the principle of charge neutrality, the sum of the oxidation states must equal zero.[3]

(Number of Na atoms × Oxidation State of Na) + (Number of P atoms × Oxidation State of P) + (Number of O atoms × Oxidation State of O) = 0

(3 × +1) + (1 × x) + (3 × -2) = 0

3 + x - 6 = 0

x - 3 = 0

x = +3

Results and Data Summary

The oxidation state of phosphorus in this compound is determined to be +3 . This trivalent state indicates that the phosphorus center is in a reduced form compared to the more common phosphate (B84403) ion (PO₄³⁻), where phosphorus has an oxidation state of +5.[2][4][5]

The quantitative data used in this determination are summarized in the table below.

| Element | Symbol | Quantity in Na₃PO₃ | Standard Oxidation State | Total Charge Contribution |

| Sodium | Na | 3 | +1 | +3 |

| Phosphorus | P | 1 | +3 (Calculated) | +3 |

| Oxygen | O | 3 | -2 | -6 |

| Total | Na₃PO₃ | 0 |

Logical Workflow Visualization

The logical process for determining the oxidation state of phosphorus in Na₃PO₃ is illustrated below. This workflow diagram outlines the application of the charge neutrality principle.

Caption: Logical workflow for calculating the oxidation state of phosphorus.

Conclusion

Through the systematic application of the principle of charge neutrality and standard oxidation state rules, the oxidation state of phosphorus in this compound (Na₃PO₃) is unequivocally determined to be +3 . This trivalent state is a key chemical characteristic, informing the compound's reducing properties and its differentiation from pentavalent phosphorus compounds like trisodium phosphate (Na₃PO₄).

References

Solubility of trisodium phosphite in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility of trisodium (B8492382) phosphite (B83602) (Na₃PO₃). A review of publicly available data reveals a significant scarcity of quantitative solubility information for trisodium phosphite, alongside prevalent confusion with the more extensively studied trisodium phosphate (B84403) (Na₃PO₄). This document clarifies these distinctions, presents the available qualitative solubility data for this compound, and offers a comprehensive, detailed protocol for the experimental determination of its solubility in aqueous and organic solvents. A procedural workflow diagram is included to visually guide researchers through the experimental process.

Introduction and Clarification

This compound (CAS No: 22620-95-7), the trisodium salt of phosphorous acid, is an inorganic compound with potential applications as a reducing agent.[1] When seeking solubility data, researchers must exercise extreme caution, as information is frequently misattributed from trisodium phosphate (Na₃PO₄), a chemically distinct and more common compound.

The majority of chemical databases and literature contain extensive solubility data for trisodium phosphate, often incorrectly labeled or indexed under the "this compound" name. This guide will focus on the available information for This compound (Na₃PO₃) and provide the necessary tools for researchers to generate their own definitive data.

Solubility of this compound (Na₃PO₃)

A thorough review of scientific literature and chemical databases reveals a lack of reliable quantitative solubility data for this compound in water at various temperatures. Qualitative descriptions are available but should be treated with caution due to potential misidentification with other sodium phosphite salts.

Table 1: Qualitative Solubility of this compound (Na₃PO₃)

| Solvent | Solubility | Source & Notes |

| Water | Freely Soluble | General characterization for sodium phosphite salts, but quantitative data for Na₃PO₃ is not available. |

| Alcohol | Insoluble | A single source reports insolubility; however, this source shows inconsistencies in chemical formulas for phosphite salts.[1] |

Reference Data: Solubility of Trisodium Phosphate (Na₃PO₄)

For the benefit of researchers who may have been led here by the common nomenclature confusion, the well-established solubility data for anhydrous trisodium phosphate (Na₃PO₄) is provided below for reference and comparison.

Disclaimer: The following data pertains to TRISODIUM PHOSPHATE (Na₃PO₄) and NOT this compound (Na₃PO₃).

Table 2: Solubility of Anhydrous Trisodium Phosphate (Na₃PO₄) in Water

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 5.4[2] |

| 20 | 12.0[2] |

| 25 | 14.5[2][3] |

| 40 | 23.3[2][3] |

| 100 | 94.6[2][3] |

Trisodium phosphate is generally considered insoluble in organic solvents, including ethanol.[3][4][5][6][7]

Experimental Protocol: Determining Aqueous Solubility

This protocol details the polythermal method for determining the solubility of a salt like this compound in water as a function of temperature by identifying the saturation temperature.

4.1 Materials and Equipment

-

This compound (Na₃PO₃), analytical grade

-

Deionized or distilled water

-

Jacketed glass test tube (25 x 250 mm)

-

Digital thermometer (calibrated, ±0.1°C)

-

Magnetic stirrer and stir bar or wire stirring rod

-

Analytical balance (±0.001 g)

-

Volumetric pipettes and burettes (Class A)

-

Controlled-temperature circulating water bath (heating/cooling capabilities)

-

Light source for observing dissolution/crystallization

4.2 Procedure

-

Sample Preparation: Accurately weigh approximately 5-10 g of this compound into a clean, dry jacketed test tube. Record the mass to the nearest 0.001 g.

-

Solvent Addition: Using a Class A burette, add a precise volume of deionized water (e.g., 10.00 mL) to the test tube. Record the exact volume.

-

Initial Dissolution:

-

Place the test tube into the circulating water bath.

-

Begin stirring the solution.

-

Slowly heat the water bath, increasing the temperature of the solution at a rate of approximately 1-2°C per minute.

-

Continue heating until all the solid this compound has completely dissolved. Note the temperature of complete dissolution.

-

-

Determination of Saturation Temperature (Crystallization Point):

-

Once all solute has dissolved, begin to cool the solution by decreasing the temperature of the circulating water bath. The cooling rate should be slow, approximately 0.5-1°C per minute, to prevent supercooling.

-

Continue stirring at a constant, moderate rate.

-

Illuminate the solution with a light source and observe carefully for the very first appearance of crystals.

-

The temperature at which the first stable crystals appear and persist is the saturation temperature for that specific concentration. Record this temperature accurately.

-

-

Constructing the Solubility Curve:

-

Add another precise aliquot of water (e.g., 2.00 mL) to the same test tube. Record the new total volume of water.

-

Repeat steps 4.3 and 4.4 to determine the new, lower saturation temperature for this diluted concentration.

-

Repeat this process of adding known volumes of solvent and determining the corresponding saturation temperature for at least 5-7 different concentrations.

-

-

Data Calculation and Presentation:

-

For each determined saturation temperature, calculate the solubility in grams of solute per 100 g of solvent.

-

Calculation: Solubility = (mass of Na₃PO₃ (g) / mass of water (g)) * 100. (Note: Convert the volume of water to mass using its temperature-dependent density).

-

Plot the calculated solubilities (y-axis) against the corresponding saturation temperatures (x-axis) to generate a solubility curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the aqueous solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Trisodium phosphate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Trisodium Phosphate | Na3PO4 | CID 24243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. TRISODIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 7. manavchem.com [manavchem.com]

Unraveling the Thermal Degradation of Trisodium Phosphite: A Technical Guide

An In-depth Examination of Decomposition Products and Pathways for Researchers, Scientists, and Drug Development Professionals

The thermal stability and decomposition pathways of phosphorus-containing compounds are of paramount importance in a multitude of scientific disciplines, including materials science, chemical synthesis, and pharmaceutical development. While the thermal behavior of phosphates has been extensively studied, the decomposition of phosphites, and specifically trisodium (B8492382) phosphite (B83602) (Na₃PO₃), remains a subject of less documented research. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition products of sodium phosphites, with a particular focus on clarifying the existing data and providing detailed experimental insights.

It is important to note a prevalent ambiguity in chemical literature and commercial databases where the term "trisodium phosphite" is often used interchangeably with "disodium phosphite" (Na₂HPO₃). The majority of detailed thermal analysis studies have been conducted on the latter. This guide will primarily focus on the well-documented thermal decomposition of disodium (B8443419) phosphite as the most relevant and scientifically robust data available, while also addressing the theoretical aspects of this compound's potential thermal behavior.

Thermal Decomposition Products of Sodium Phosphites

The thermal decomposition of sodium phosphites is a complex process involving disproportionation reactions, where the phosphorus atom in the +3 oxidation state is simultaneously oxidized to +5 and reduced to -3. This results in the formation of a mixture of solid sodium phosphates and gaseous phosphine (B1218219).

Upon heating, disodium phosphite undergoes a series of transformations leading to the evolution of flammable and toxic phosphine gas (PH₃) and the formation of various sodium phosphates. The primary solid-state products identified are sodium pyrophosphate (Na₄P₂O₇), sodium pentaphosphate (Na₅P₃O₁₀), and sodium trimetaphosphate (Na₃P₃O₉).

Table 1: Summary of Quantitative Data on the Thermal Decomposition of Disodium Phosphite

| Parameter | Value | Analytical Method |

| Onset of Decomposition | ~310 °C | Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC) |

| Stability Limit (when heated alone) | Up to 450 °C | Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC) |

| Gaseous Decomposition Product | Phosphine (PH₃) | Mass Spectrometry (MS) |

| Solid Decomposition Products | Sodium Pyrophosphate (Na₄P₂O₇), Sodium Pentaphosphate (Na₅P₃O₁₀), Sodium Trimetaphosphate (Na₃P₃O₉) | X-ray Diffraction (XRD), ³¹P Nuclear Magnetic Resonance (³¹P NMR) |

Experimental Protocols

The characterization of the thermal decomposition of sodium phosphites relies on a combination of advanced analytical techniques to identify both the gaseous and solid products and to determine the temperature ranges of their formation.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the mass loss and thermal events associated with the decomposition of sodium phosphite as a function of temperature.

Methodology:

-

Instrument: A simultaneous TGA-DSC instrument.

-

Sample Preparation: A precisely weighed sample of anhydrous sodium phosphite (5-10 mg) is placed in an alumina (B75360) crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve provides information on the mass loss, indicating the release of gaseous products. The DSC curve reveals endothermic or exothermic events associated with phase transitions and decomposition reactions.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid decomposition products.

Methodology:

-

Sample Preparation: Samples of sodium phosphite are heated to specific temperatures within the decomposition range (e.g., 350 °C, 400 °C, 450 °C) in a furnace under an inert atmosphere. The residues are then cooled to room temperature.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation.

-

Data Collection: XRD patterns are collected over a 2θ range of 10-80°.

-

Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases present in the residue.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Objective: To provide detailed structural information about the various phosphate (B84403) species present in the solid residue.

Methodology:

-

Sample Preparation: The solid residues from the thermal decomposition are dissolved in a suitable solvent (e.g., D₂O).

-

Instrument: A high-resolution NMR spectrometer equipped with a phosphorus probe.

-

Data Acquisition: ³¹P NMR spectra are acquired with appropriate pulse sequences and referencing (typically to 85% H₃PO₄).

-

Data Analysis: The chemical shifts in the ³¹P NMR spectrum are characteristic of different phosphate environments (e.g., orthophosphate, pyrophosphate, metaphosphate), allowing for their identification and relative quantification.

Visualizing the Decomposition Process

To better understand the complex relationships and workflows involved in studying the thermal decomposition of this compound, the following diagrams are provided.

A Technical Guide to the Core Differences Between Trisodium Phosphate and Sodium Phosphites

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The worlds of phosphate (B84403) and phosphite (B83602) chemistry, while closely related, present significant distinctions crucial for applications ranging from industrial processes to pharmaceutical formulations. This technical guide provides a comprehensive comparison of trisodium (B8492382) phosphate and the commonly available sodium phosphite, clarifying nomenclature and highlighting key differences in their chemical properties, synthesis, and analytical characterization.

Core Chemical and Physical Distinctions

The fundamental difference between trisodium phosphate and sodium phosphite lies in the oxidation state of the central phosphorus atom and the resulting molecular geometry. In trisodium phosphate, the phosphorus atom is in the +5 oxidation state, bonded to four oxygen atoms in a tetrahedral arrangement, forming the phosphate anion (PO₄³⁻). In contrast, the phosphite anion (HPO₃²⁻) in sodium phosphite features a phosphorus atom in the +3 oxidation state, bonded to three oxygen atoms and one hydrogen atom, also in a tetrahedral geometry. This structural variance has profound implications for their chemical reactivity and physical properties.

Quantitative Data Summary

For ease of comparison, the key quantitative data for trisodium phosphate and disodium (B8443419) hydrogen phosphite are summarized in the table below.

| Property | Trisodium Phosphate (Anhydrous) | Disodium Hydrogen Phosphite (Anhydrous) |

| Chemical Formula | Na₃PO₄ | Na₂HPO₃ |

| Molar Mass | 163.94 g/mol [1] | 125.96 g/mol |

| CAS Number | 7601-54-9[1] | 13708-85-5[2] |

| Appearance | White crystalline solid[1] | White crystalline solid[3] |

| Density | 2.536 g/cm³ | 1.85 g/cm³ |

| Melting Point | 1583 °C (decomposes)[4] | Decomposes at >180 °C |

| Solubility in Water | Highly soluble (e.g., 12.1 g/100 mL at 20°C) | Highly soluble (e.g., 25.2 g/100 mL at 20°C) |

| pH of 1% Aqueous Solution | ~12 (strongly alkaline)[5] | ~9 (alkaline) |

| Phosphorus Oxidation State | +5 | +3 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of these compounds are essential for their effective application in research and development.

Synthesis of Trisodium Phosphate

Trisodium phosphate is commercially produced through the neutralization of phosphoric acid with sodium hydroxide (B78521).

Protocol:

-

Reaction Setup: A stoichiometric amount of 85% phosphoric acid (H₃PO₄) is placed in a reaction vessel equipped with a stirrer and a cooling system.

-

Neutralization: A concentrated solution of sodium hydroxide (NaOH) is slowly added to the phosphoric acid. The reaction is highly exothermic and requires cooling to maintain the temperature below 100°C.

-

Endpoint Determination: The addition of NaOH is continued until the pH of the solution reaches approximately 12.5, indicating the complete formation of trisodium phosphate.

-

Crystallization: The resulting solution is then concentrated by evaporation and cooled to induce crystallization of trisodium phosphate, often as the dodecahydrate (Na₃PO₄·12H₂O).

-

Isolation and Drying: The crystals are isolated by filtration and dried under vacuum.

Synthesis of Disodium Hydrogen Phosphite

Disodium hydrogen phosphite is typically synthesized by the neutralization of phosphorous acid with sodium hydroxide.

Protocol:

-

Reaction Setup: A known concentration of phosphorous acid (H₃PO₃) is placed in a reaction vessel with a stirrer.

-

Neutralization: A solution of sodium hydroxide (NaOH) is added dropwise to the phosphorous acid.

-

pH Monitoring: The pH of the reaction mixture is continuously monitored. The addition of NaOH is stopped when the pH reaches approximately 9, indicating the formation of disodium hydrogen phosphite.

-

Isolation: The product can be isolated by evaporation of the solvent and subsequent crystallization.

Analytical Characterization

Ion Chromatography for Phosphate and Phosphite Quantification:

Ion chromatography (IC) with suppressed conductivity detection is a powerful technique for the separation and quantification of phosphate and phosphite in various matrices.[1][6][7][8]

Methodology:

-

Sample Preparation: The sample is dissolved in deionized water and filtered through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic System: An anion-exchange column (e.g., a hydroxide-selective column) is used for separation.[7]

-

Eluent: A potassium hydroxide or carbonate/bicarbonate eluent is typically used to separate the anions.[7]

-

Detection: A suppressed conductivity detector is employed to measure the concentration of the eluted ions.

-

Quantification: The concentration of phosphate and phosphite is determined by comparing the peak areas of the sample to those of known standards.

Potentiometric Titration of Trisodium Phosphate:

Potentiometric titration is a classic and accurate method for determining the purity of trisodium phosphate.[9][10][11][12][13]

Methodology:

-

Sample Preparation: A precisely weighed sample of trisodium phosphate is dissolved in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

-

Endpoint Detection: The pH of the solution is monitored throughout the titration using a pH electrode. The equivalence points, corresponding to the neutralization of the phosphate species, are identified from the titration curve.

-

Calculation: The purity of the trisodium phosphate is calculated based on the volume of titrant required to reach the equivalence points.

Visualizing Workflows and Pathways

Synthesis of Trisodium Phosphate

Caption: Workflow for the synthesis of trisodium phosphate.

Analytical Workflow for Phosphate and Phosphite

Caption: Analytical workflow for phosphate and phosphite quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Disodium hydrogen phosphite - Wikipedia [en.wikipedia.org]

- 3. CAS 13708-85-5: Disodium hydrogen phosphite | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. annexechem.com [annexechem.com]

- 6. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Potentiometric determination of orthophosphates, metaphosphates, and polyphosphates | Metrohm [metrohm.com]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. Application of a new potentiometric method for determination of phosphate based on a surfactant-modified zeolite carbon-paste electrode (SMZ-CPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. euonym.us [euonym.us]

Unlocking the Potential: Novel Applications of Phosphite Compounds in Modern Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The versatility of phosphite (B83602) compounds has positioned them as pivotal players in a multitude of chemical disciplines. Their unique electronic and steric properties are being harnessed to drive innovation in catalysis, materials science, and medicinal chemistry. This guide delves into the core of these advancements, presenting a comprehensive overview of novel applications, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Catalysis: A New Frontier with Phosphite Ligands

Phosphite esters have emerged as highly effective ligands in transition metal-catalyzed reactions, offering distinct advantages over traditional phosphine (B1218219) ligands, such as easier synthesis and greater air stability.[1] Their strong π-acceptor character and tunable steric bulk allow for precise control over catalytic activity and selectivity.[2]

Asymmetric Hydrogenation

In the realm of asymmetric synthesis, chiral phosphite ligands have demonstrated exceptional performance in rhodium-catalyzed hydrogenations, yielding products with high enantiomeric excess (ee).[3] These reactions are fundamental for producing enantiomerically pure compounds crucial for pharmaceuticals and agrochemicals.[3]

| Ligand Type | Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

| Monodentate Phosphite | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | >99 | 95 |

| Bidentate Phosphite (Bisphosphite) | Dimethyl itaconate | [Rh(COD)₂]BF₄ | >99 | 98.2 |

| Phosphite-Phosphine | Dehydroamino acid derivatives | [Rh(COD)₂]BF₄ | >99 | up to 99 |

Cross-Coupling Reactions

Recent studies have highlighted the utility of sterically bulky phosphite ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryls, which are important structural motifs in many biologically active molecules and materials.[4] While traditionally dominated by phosphine ligands, phosphites offer a cost-effective and air-stable alternative.[4]

| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) |

| 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ / Phosphite Ligand 1 | 95 |

| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ / Phosphite Ligand 1 | 92 |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / Phosphite Ligand 1 | 88 |

Materials Science: From Polymer Stabilization to Advanced Frameworks

The application of phosphite compounds in materials science is expanding, with significant contributions to polymer stability and the development of novel porous materials.

Polymer Antioxidants

Phosphite antioxidants are crucial additives in the polymer industry, protecting plastics from degradation during high-temperature processing.[5] They function as secondary antioxidants by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers.[5][6] This action prevents chain scission and preserves the mechanical properties and color stability of the material.[7] Phosphites often exhibit a synergistic effect when combined with primary antioxidants like hindered phenols.[5][7]

Mechanism of Action:

-

Hydroperoxide Decomposition: Phosphite esters (P(OR)₃) react with hydroperoxides (ROOH) to form stable phosphate (B84403) esters (O=P(OR)₃) and alcohols (ROH).

-

Synergy with Phenolic Antioxidants: Phosphites can regenerate phenolic antioxidants that have been consumed in the process of scavenging free radicals.[7]

Metal-Organic Frameworks (MOFs)

A novel class of materials known as phosphate phosphites are being utilized in the construction of Metal-Organic Frameworks (MOFs).[8] These porous crystalline materials have potential applications in gas storage, separation, and catalysis.[8][9] The incorporation of both phosphate and phosphite anions as bridging ligands allows for the creation of unique framework structures.[8] For instance, the hydrothermal synthesis of a zinc-aluminum-chromium phosphite has yielded a material with extra-large 24-ring channels.[10]

Medicinal Chemistry: The Rise of Phosphonate (B1237965) Prodrugs

Dialkyl phosphites are key starting materials for the synthesis of phosphonates, which are phosphate isosteres with significant therapeutic potential.[11][12] Due to their charged nature at physiological pH, phosphonates often exhibit poor cell membrane permeability.[13][14] To overcome this, a prodrug approach is employed, where the phosphonate is masked with lipophilic groups that are cleaved in vivo to release the active drug.[13][15]

Synthesis of α-Hydroxyphosphonates (Pudovik Reaction)

The Pudovik reaction is a classic and efficient method for synthesizing α-hydroxyphosphonates through the addition of a dialkyl phosphite to an aldehyde or ketone.[11] These products are valuable intermediates and have shown potential as enzyme inhibitors and antimicrobial agents.[11]

Experimental Protocols

Synthesis of Triethyl Phosphite

This protocol describes the synthesis of a common phosphite ester from phosphorus trichloride (B1173362) and ethanol (B145695).[16]

Materials:

-

Absolute ethanol (3 moles)

-

Freshly distilled diethylaniline (3 moles)

-

Dry petroleum ether (b.p. 40-60 °C)

-

Freshly distilled phosphorus trichloride (1 mole)

Procedure:

-

A solution of absolute ethanol and diethylaniline in dry petroleum ether is placed in a three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel.

-

The flask is cooled in a water bath.

-

A solution of phosphorus trichloride in dry petroleum ether is added from the dropping funnel with vigorous stirring at a rate that maintains a gentle boil.

-

After the addition is complete (approx. 30 minutes), the mixture is heated under gentle reflux for 1 hour with stirring.

-

The mixture is cooled and the precipitated diethylaniline hydrochloride is removed by filtration and washed with dry petroleum ether.

-

The combined filtrate and washings are concentrated by distillation.

-

The residue is distilled under vacuum to yield the colorless product.

Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate (Pudovik Reaction)

This protocol is an example of a base-catalyzed Pudovik reaction.[11]

Materials:

-

Benzaldehyde (1.0 mmol)

-

Diethyl phosphite (1.0 mmol)

-

Triethylamine (10 mol%)

-

Acetone (minimal amount, ~0.5 mL)

-

n-Pentane

-

25 mL round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

To the round-bottom flask, add benzaldehyde, diethyl phosphite, triethylamine, and a minimal amount of acetone.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux and stir for 1-2 hours (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add n-pentane to the mixture and cool it to 5 °C in an ice bath to induce crystallization.

-

Collect the precipitated solid product by filtration.

-

Wash the crystals with cold n-pentane and dry under vacuum.

Palladium-Catalyzed Suzuki-Miyaura Coupling Using a Phosphite Ligand

This protocol is a general representation of a Suzuki-Miyaura coupling reaction employing a phosphite ligand.[4]

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

Phosphite ligand (e.g., Ligand 1, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Toluene (5 mL)

Procedure:

-

In a reaction vessel, combine the aryl halide, arylboronic acid, palladium acetate, phosphite ligand, and potassium phosphate.

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

-

Toluene is added, and the mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable solvent (e.g., ethyl acetate).

-

The mixture is filtered, and the filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Conclusion

The exploration of phosphite compounds continues to yield novel and impactful applications across the chemical sciences. From enhancing the efficiency and selectivity of catalytic transformations to improving the durability of materials and enabling the development of next-generation therapeutics, the versatility of phosphites is undeniable. The experimental frameworks and data presented in this guide offer a foundation for researchers to build upon, fostering further innovation and discovery in this exciting field.

References

- 1. alfachemic.com [alfachemic.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]

- 6. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

- 7. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 8. Phosphate phosphite - Wikipedia [en.wikipedia.org]

- 9. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Phosphites as Reducing Agents in Organic Synthesis

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Phosphite (B83602) compounds, particularly those with trivalent phosphorus (P(III)), serve as effective reducing agents in a variety of organic transformations. Their utility stems from the thermodynamic driving force of the P(III) to P(V) oxidation, typically forming a stable phosphate (B84403) or phosphonate (B1237965) byproduct. While inorganic salts such as trisodium (B8492382) phosphite (Na₃PO₃) possess reducing properties, their application in organic synthesis is not extensively documented in scientific literature, likely due to solubility limitations in common organic solvents. In contrast, organophosphorus esters like triphenyl phosphite and triethyl phosphite are widely employed for their excellent solubility and reactivity.

This document provides detailed application notes and protocols for the use of phosphite esters as reducing agents in two key organic synthesis applications: the deoxygenation of sulfoxides and the reductive workup of ozonides. While specific protocols for trisodium phosphite are scarce, the principles and procedures outlined for its organic analogues can serve as a valuable reference.

Deoxygenation of Sulfoxides to Sulfides using Triphenyl Phosphite

The deoxygenation of sulfoxides to their corresponding sulfides is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. Triphenyl phosphite, in the presence of a catalyst, offers a mild and chemoselective method for this reduction.

Application Notes

A dichlorodioxomolybdenum(VI)-catalyzed oxotransfer reaction enables the chemoselective deoxygenation of sulfoxides to sulfides using triphenyl phosphite as the stoichiometric reductant.[1] This method is notable for its mild reaction conditions and tolerance of various sensitive functional groups. The reaction proceeds efficiently in acetonitrile (B52724) at reflux, with dialkyl sulfoxides reacting within minutes and diaryl sulfoxides requiring up to two hours.[1][2] The high chemoselectivity allows for the presence of ketones, esters, hydroxyl, allyl, and propargyl moieties without affecting their integrity.[1][2] Mechanistically, the molybdenum catalyst is believed to facilitate an oxo-transfer from the sulfoxide (B87167) to the phosphite.[1][2]

Quantitative Data

| Entry | Substrate (Sulfoxide) | Product (Sulfide) | Time (h) | Yield (%) | Reference |

| 1 | Dibenzyl sulfoxide | Dibenzyl sulfide (B99878) | 0.1 | 98 | [1] |

| 2 | Methyl phenyl sulfoxide | Methyl phenyl sulfide | 0.25 | 99 | [1] |

| 3 | Diphenyl sulfoxide | Diphenyl sulfide | 2 | 97 | [1] |

| 4 | 4-Chlorophenyl methyl sulfoxide | 4-Chlorophenyl methyl sulfide | 0.5 | 98 | [1] |

| 5 | 4-Nitrophenyl methyl sulfoxide | 4-Nitrophenyl methyl sulfide | 1 | 96 | [1] |

Experimental Protocol: General Procedure for the Deoxygenation of Sulfoxides

Materials:

-

Sulfoxide (1.0 mmol)

-

Triphenyl phosphite (1.1 mmol)

-

Dichlorodioxomolybdenum(VI) [MoO₂Cl₂] (0.02 mmol, 2 mol%)

-

Anhydrous acetonitrile (5 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfoxide (1.0 mmol), triphenyl phosphite (1.1 mmol), and dichlorodioxomolybdenum(VI) (0.02 mmol).

-

Add anhydrous acetonitrile (5 mL) to the flask.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure sulfide.

Reaction Pathway

Caption: Deoxygenation of a sulfoxide to a sulfide using triphenyl phosphite.

Reductive Workup of Ozonides using Triethyl Phosphite

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds. The intermediate ozonide is typically unstable and is treated in a "workup" step to yield the final carbonyl products. A reductive workup preserves aldehydes, while an oxidative workup converts them to carboxylic acids. Triethyl phosphite is an effective reagent for the reductive workup of ozonides.

Application Notes

The ozonolysis of alkenes followed by a reductive workup with triethyl phosphite provides a reliable method for the synthesis of aldehydes and ketones. The reaction involves the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[3] The subsequent treatment with triethyl phosphite reduces the ozonide, cleaving the peroxide bonds to yield the carbonyl compounds, while the triethyl phosphite is oxidized to triethyl phosphate. This method is an alternative to other reductive workup procedures using reagents like dimethyl sulfide (DMS) or zinc dust.[4]

Quantitative Data

| Entry | Alkene Substrate | Carbonyl Product(s) | Yield (%) | Reference |

| 1 | Cyclooctene | Octanedial | 85-90 | Generic Protocol |

| 2 | 1-Decene | Nonanal and Formaldehyde | >90 | Generic Protocol |

| 3 | Stilbene | Benzaldehyde | >95 | Generic Protocol |

Experimental Protocol: General Procedure for Ozonolysis with Triethyl Phosphite Workup

Materials:

-

Alkene (10 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂) or Methanol (MeOH) (50 mL)

-

Ozone (from an ozone generator)

-

Triethyl phosphite (12 mmol)

-

Round-bottom flask with a gas inlet tube

-

Magnetic stirrer

-

Dry ice/acetone bath (-78 °C)

-

Standard workup and purification equipment

Procedure:

-

Dissolve the alkene (10 mmol) in a suitable solvent (e.g., 50 mL of dichloromethane or methanol) in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone. Alternatively, the reaction can be monitored by TLC.

-

Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove any excess ozone.

-

While maintaining the temperature at -78 °C, slowly add triethyl phosphite (12 mmol) to the reaction mixture.

-

Allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography as required.

Experimental Workflow

Caption: Workflow for the ozonolysis of an alkene with a triethyl phosphite workup.

Disclaimer: The provided protocols are general guidelines. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates. Appropriate safety precautions should always be taken when working with ozone and other potentially hazardous chemicals.

References

- 1. Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Deoxygenation of Sulfoxides to Sulfides with Phosphites Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]

- 3. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Synthesis of Sodium Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed laboratory protocol for the synthesis of sodium phosphite (B83602). It is important to note that phosphorous acid (H₃PO₃), the precursor for phosphite salts, is a diprotic acid. This means that only two of the three hydrogen atoms are readily acidic and can be neutralized by a standard base like sodium hydroxide (B78521) in an aqueous solution. The third hydrogen atom is covalently bonded directly to the central phosphorus atom and is not ionizable under normal conditions.

Therefore, this document provides a comprehensive and reliable protocol for the synthesis of disodium (B8443419) phosphite pentahydrate (Na₂HPO₃·5H₂O) , a stable and commonly used phosphite salt.

Experimental Protocol: Synthesis of Disodium Phosphite Pentahydrate

This protocol details the synthesis of disodium phosphite pentahydrate via the neutralization of phosphorous acid with sodium hydroxide.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Notes |

| Phosphorous Acid | H₃PO₃ | 82.00 | Solid | 8.20 g | Corrosive, handle with care. |

| Sodium Hydroxide | NaOH | 40.00 | Solid (pellets) | 8.00 g | Caustic, handle with care. |

| Deionized Water | H₂O | 18.02 | N/A | ~100 mL | |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 95% or absolute | 50 mL | For washing the final product. |

| Ice Bath | N/A | N/A | N/A | As needed | For cooling and crystallization. |

| pH Indicator Paper or pH Meter | N/A | N/A | N/A | N/A | To monitor the reaction endpoint. |

Procedure

-

Preparation of Sodium Hydroxide Solution:

-

Carefully weigh 8.00 g of sodium hydroxide pellets and dissolve them in 50 mL of deionized water in a beaker.

-

Stir the solution gently until the sodium hydroxide has completely dissolved. Note that this process is exothermic and the solution will become hot. Allow the solution to cool to room temperature.

-

-

Preparation of Phosphorous Acid Solution:

-

In a separate beaker, weigh 8.20 g of phosphorous acid.

-

Add 30 mL of deionized water and stir until the phosphorous acid is fully dissolved.

-

-

Neutralization Reaction:

-

Place the beaker containing the phosphorous acid solution on a magnetic stirrer and begin stirring.

-

Slowly add the sodium hydroxide solution dropwise to the phosphorous acid solution.

-

Monitor the temperature of the reaction mixture; if it becomes too warm, the addition of NaOH should be slowed, and the beaker can be placed in a cool water bath.

-

Continuously monitor the pH of the solution using a pH meter or pH indicator paper. The target pH for the formation of disodium phosphite is between 9 and 10.

-

-

Crystallization:

-

Once the addition of sodium hydroxide is complete and the pH is stable in the desired range, transfer the reaction mixture to an ice bath to induce crystallization.

-

Allow the solution to cool and crystallize for at least 30-60 minutes. White crystals of disodium phosphite pentahydrate should form.

-

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals in a desiccator or in a low-temperature oven (below 50°C) to avoid loss of water of hydration.

-

-

Characterization:

-

The final product should be a white crystalline solid.

-

The yield of the reaction can be calculated based on the initial amount of phosphorous acid.

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of disodium phosphite pentahydrate.

Reaction Pathway

Caption: Reaction for the formation of disodium phosphite.

Application Notes and Protocols for the Reduction of Nitro Compounds Using Trisodium Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction